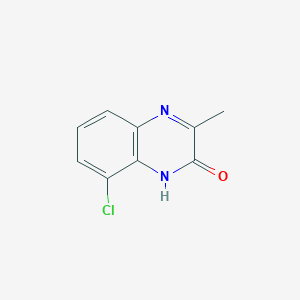

8-chloro-3-methyl-1H-quinoxalin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7ClN2O |

|---|---|

Molecular Weight |

194.62 g/mol |

IUPAC Name |

8-chloro-3-methyl-1H-quinoxalin-2-one |

InChI |

InChI=1S/C9H7ClN2O/c1-5-9(13)12-8-6(10)3-2-4-7(8)11-5/h2-4H,1H3,(H,12,13) |

InChI Key |

ZBXZRPSWDYVWGF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C(=CC=C2)Cl)NC1=O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 8 Chloro 3 Methyl 1h Quinoxalin 2 One and Its Precursors

Established Synthetic Pathways for 3-Methyl-1H-quinoxalin-2-one Scaffolds

The synthesis of the core 3-methyl-1H-quinoxalin-2-one structure is a crucial first step. Various methods have been developed, with cyclocondensation and oxidative amidation-heterocycloannulation being two prominent approaches.

Cyclocondensation Reactions Involving o-Phenylenediamine (B120857)

A widely utilized and classical method for the synthesis of quinoxalin-2-ones is the cyclocondensation reaction of o-phenylenediamine with α-keto acids or their esters. chemicalbook.comsapub.orgencyclopedia.pub Specifically for the 3-methyl substituted scaffold, o-phenylenediamine is reacted with pyruvic acid or its derivatives, such as sodium pyruvate (B1213749) or ethyl pyruvate. chemicalbook.comnih.gov

This reaction is typically carried out in a suitable solvent, such as aqueous acetic acid or n-butanol. chemicalbook.comnih.gov For instance, the reaction of o-phenylenediamine with sodium pyruvate in 20% aqueous acetic acid at room temperature for three hours can afford 3-methyl-1H-quinoxalin-2-one in a high yield of 92%. chemicalbook.com Another approach involves dissolving o-phenylenediamine in warm n-butanol, followed by the addition of ethyl pyruvate, and heating the mixture on a water bath for one hour. nih.gov The reaction proceeds through the initial formation of a Schiff base, followed by an intramolecular cyclization and dehydration to yield the stable quinoxalinone ring system. The simplicity of the procedure and the ready availability of the starting materials make this a highly practical method.

A novel approach for the synthesis of 3-methyl-1H-quinoxalin-2-ones involves starting from substituted phenylamines and α-chloropropionyl chloride, proceeding through acylation, nitration, reduction, intramolecular alkylation, and oxidation steps. researchgate.net

Oxidative Amidation-Heterocycloannulation Protocols

More recent synthetic strategies have focused on developing metal-catalyst-free methods. One such approach is the oxidative amidation–heterocycloannulation protocol for the synthesis of substituted quinoxalin-2-ones from 2,2-dibromo-1-arylethanone. researchgate.net This method offers a broad substrate scope and proceeds under relatively mild conditions. researchgate.net While this specific example leads to aryl-substituted quinoxalinones, the underlying principle of oxidative amidation followed by cyclization represents an alternative strategy to the classical condensation methods. researchgate.netorganic-chemistry.org Palladium-catalyzed direct oxidative amidation of quinoxalin-2(1H)-ones with acetonitrile (B52724) has also been developed to synthesize 3-amidated quinoxalin-2(1H)-ones. researchgate.net

Methods for Introducing Halogen Substituents into Quinoxalinone Rings

The introduction of halogen atoms, particularly chlorine, onto the quinoxalinone ring is a key step in the synthesis of the target compound and its analogs. This can be achieved through direct chlorination of the pre-formed quinoxalinone ring or by using halogenated precursors.

Chlorination Reactions of Quinoxalinone Derivatives

Direct chlorination of the quinoxalin-2(1H)-one scaffold can be achieved using various chlorinating agents. A photoredox-catalyzed chlorination of quinoxalin-2(1H)-ones has been developed using chloroform (B151607) (CHCl3) as the chlorine source. researchgate.netnih.gov This method is characterized by its mild reaction conditions and excellent regioselectivity, affording various 3-chloroquinoxalin-2(1H)-ones in moderate to high yields. researchgate.netnih.gov This approach offers an innovative pathway for the incorporation of chlorine functionality into heteroarenes. researchgate.net

Other methods for electrophilic halogenation can also be employed, often utilizing N-halosuccinimides like N-chlorosuccinimide (NCS). researchgate.net The reactivity of the quinoxalinone ring towards electrophilic substitution will dictate the position of halogenation, which can be influenced by the existing substituents and reaction conditions. Fluorination and chlorination at the 6- and 7-positions of the quinoxalineimide core have been shown to be effective in tuning the frontier molecular orbital energy levels. rsc.org

Specific Approaches to Synthesize 8-Chloro-3-methyl-1H-quinoxalin-2-one and Related Halogenated Analogs

The synthesis of specifically substituted quinoxalinones often involves the use of appropriately substituted precursors. For the synthesis of 6-chloro-1H-quinoxalin-2-one, a key intermediate for some herbicides, a common route starts with 4-chloro-2-nitrophenylamine. portico.org This is treated with chloroacetyl chloride, followed by catalytic hydrogenation to reduce the nitro group, which then readily cyclizes to form the desired 6-chloro-1H-quinoxalin-2-one. sapub.orgportico.org

A similar strategy can be envisioned for the synthesis of this compound. This would involve starting with a 3-chloro-substituted o-phenylenediamine derivative and reacting it with pyruvic acid or its equivalent. The challenge in this approach lies in the regioselective synthesis of the required substituted o-phenylenediamine.

Advanced Chemical Modifications of this compound Analogs

Once the core quinoxalinone structure is established, further modifications can be made to introduce additional functional groups. The C3-position of the quinoxalin-2(1H)-one ring is a common site for such modifications.

Recent advances have focused on the direct C-H functionalization of the quinoxalin-2(1H)-one scaffold. nih.gov These methods avoid the need for pre-functionalized substrates and offer a more atom-economical approach. Examples of such transformations include:

Alkylation: Visible-light-induced three-component reactions of quinoxalin-2(1H)-ones, alkenes, and a trifluoromethyl source can lead to 3-trifluoroalkylated quinoxalin-2(1H)-ones. nih.gov

Arylation: A semi-heterogeneous dual catalytic system can be used for the C-C bond formation between quinoxalin-2(1H)-ones and arylhydrazines under blue light irradiation. organic-chemistry.org

Amidation: As mentioned earlier, palladium-catalyzed oxidative amidation allows for the introduction of an amido group at the C3-position. researchgate.net

Oxidative Coupling: Selectfluor® can promote the oxidative coupling of quinoxalin-2(1H)-ones with alcohols, amines, and thiols at the C3-position under metal- and photocatalyst-free conditions. organic-chemistry.org

These advanced modifications allow for the creation of a diverse library of quinoxalinone derivatives with potentially novel properties and applications.

Derivatization at the Quinoxalinone Nitrogen (N1)

The nitrogen atom at the N1 position of the quinoxalin-2-one ring is a common site for derivatization, most notably through alkylation reactions. These reactions typically proceed by deprotonation of the N-H bond with a suitable base, followed by nucleophilic attack on an alkylating agent.

Research on analogous 3-methyl-2(1H)-quinoxalinone systems demonstrates that N-alkylation can be readily achieved using various electrophiles in the presence of a base. For instance, the reaction of 6-benzoyl-3-methyl-2(1H)quinoxalinone with reagents like dimethyl sulphate or ethyl chloroacetate (B1199739) in the presence of sodium hydroxide (B78521) or potassium carbonate, respectively, yields the corresponding N1-alkylated products. mdpi.com Similarly, alkylation of 3-methylquinoxalin-2(1H)-one with alkyl, benzyl, and arenesulfonyl halides in dry acetone (B3395972) with potassium carbonate as the catalyst leads to the formation of 1-substituted 3-methyl-2(1H)-quinoxalinones. researchgate.net The use of ethyl 2-bromopropanoate (B1255678) has also been reported to yield N-alkylated products, sometimes in a mixture with O-alkylated isomers. researchgate.net More sustainable methods have also been explored, such as using dimethyl carbonate as both a green solvent and methylating agent at elevated temperatures. nih.gov

These transformations highlight a reliable pathway for introducing a variety of substituents at the N1 position, which is crucial for modifying the compound's steric and electronic properties.

Table 1: Examples of N1-Alkylation of 3-Methyl-quinoxalin-2-one Analogs Note: These examples are based on structurally similar quinoxalinones to illustrate the reaction types applicable to the title compound.

| Starting Material | Alkylating Agent | Base / Conditions | Product | Reference |

|---|---|---|---|---|

| 6-Benzoyl-3-methyl-2(1H)quinoxalinone | Dimethyl sulphate | Sodium hydroxide | 6-Benzoyl-1,3-dimethyl-2(1H)quinoxalinone | mdpi.com |

| 6-Benzoyl-3-methyl-2(1H)quinoxalinone | Ethyl chloroacetate | Potassium carbonate / Acetone | Ethyl (6-benzoyl-3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate | mdpi.com |

| 3-Methyl-2(1H)quinoxalinone | Alkyl/Benzyl halides | Potassium carbonate / Acetone | 1-Alkyl/Benzyl-3-methyl-2(1H)-quinoxalinone | researchgate.net |

| 3-Methylquinoxalin-2(1H)-one | Ethyl 2-bromopropanoate | - | Ethyl 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)propanoate | researchgate.net |

Transformations of the 3-Methyl Group

The methyl group at the C3 position is activated by the adjacent electron-withdrawing imine bond and the carbonyl group of the quinoxalinone ring system. This activation allows its protons to be sufficiently acidic for deprotonation by strong bases, or for participation in condensation reactions with electrophiles such as aldehydes and ketones.

A common transformation is the Claisen-Schmidt condensation with aromatic aldehydes. Fusion of a 3-methyl-quinoxalinone derivative with various aromatic aldehydes, often in the presence of a basic catalyst like piperidine, furnishes 3-styryl-2(1H)-quinoxalinone derivatives. mdpi.com This reaction effectively extends the conjugation of the heterocyclic system. researchgate.net Condensation of 1,3-dimethyl-2(1H)-quinoxalinone with ketones in the presence of a Lewis acid like ZnCl₂ has also been shown to produce 1-methyl-3-[2-(substituted phenyl)-1-alkenyl]-2(1H)-quinoxalinones. researchgate.net

Furthermore, the generation of a dianion from 3-methyl-2-quinoxalinone using a strong base like lithium diisopropylamide (LDA) allows for condensation with a wider range of electrophiles, including esters and acid anhydrides, to afford various 3-substituted-2(1H)-quinoxalinones. bohrium.com

Table 2: Examples of Transformations at the 3-Methyl Group Note: These examples are based on structurally similar quinoxalinones to illustrate the reaction types applicable to the title compound.

| Starting Material | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 6-Benzoyl-3-methyl-2(1H)quinoxalinone | Aromatic aldehydes | Piperidine, 160°C | 6-Benzoyl-3-styryl-2(1H)quinoxalinone | mdpi.com |

| 1,3-Dimethyl-2(1H)-quinoxalinone | Ketones | ZnCl₂ | 1-Methyl-3-(1-alkenyl)-2(1H)-quinoxalinone | researchgate.net |

| 3-Methyl-2(1H)-quinoxalinone | Aromatic aldehydes | - | 3-(Substituted styryl)-2(1H)-quinoxalinone | researchgate.net |

| 3-Methyl-2-quinoxalinone | Esters, Anhydrides | Lithium diisopropylamide (LDA) | 3-Acyl/Alkyl-2(1H)-quinoxalinone | bohrium.com |

Functionalization of the Benzenoid Ring System

Direct functionalization of the benzenoid portion of the pre-formed this compound ring system via classical electrophilic aromatic substitution (EAS) is challenging. The existing chloro-substituent and the fused pyrazinone ring are both electron-withdrawing, which deactivates the benzene (B151609) ring towards electrophilic attack. msu.eduyoutube.com Standard EAS reactions like nitration, sulfonation, or Friedel-Crafts alkylation/acylation generally require activated aromatic systems. byjus.combyjus.commasterorganicchemistry.com

Consequently, the introduction of additional substituents onto the benzenoid ring is most effectively achieved by utilizing a correspondingly substituted o-phenylenediamine precursor prior to the cyclization step that forms the quinoxalinone core. For example, the synthesis of 6-benzoyl and 7-benzoyl-3-methyl-2(1H)quinoxalinones is accomplished by the condensation of 4-benzoyl-1,2-phenylenediamine with sodium pyruvate. mdpi.com This synthetic strategy circumvents the difficulties of post-cyclization functionalization by incorporating the desired functionality at the outset.

While direct C-H functionalization of the C3 position of quinoxalinones is a widely studied area, analogous reactions on the C5, C6, or C7 positions of the benzenoid ring are not commonly reported, reflecting the lower reactivity of these sites.

Synthesis of Spiro, Fused, and Heterocyclic Conjugates

The quinoxalinone scaffold serves as a versatile platform for the construction of more complex molecular architectures, including spirocyclic systems and fused heterocycles. These transformations often involve leveraging the reactivity of the carbonyl group or adjacent positions.

A notable synthesis of a spiro compound involves the thermal reaction of a methylquinoxalinone with oxalyl chloride, which yields a spiro-furoquinoxaline derivative. researchgate.net Spiroquinoxalines have also been prepared through the reaction of 3-hydrazinylquinoxalin-2(1H)-one with isothiocyanates, leading to 1H-spiro[quinoxaline-2,3'- researchgate.netacs.orgresearchgate.nettriazolidin]-3(4H)-one derivatives. mtieat.org

The formation of fused heterocyclic systems is another important transformation. A common strategy involves converting the C2-carbonyl group into a better leaving group. For instance, chlorination of a quinoxalinone with thionyl chloride or a similar reagent affords a 2-chloro-quinoxaline intermediate. mdpi.com This intermediate can then undergo reaction with a binucleophile. A specific example is the reaction with sodium azide, which leads to the formation of a fused tetrazolo[1,5-a]quinoxalin-4(5H)-one ring system. mdpi.commdpi.com

Table 3: Synthesis of Spiro and Fused Derivatives from Quinoxalinones

| Starting Material / Intermediate | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 3-Methylquinoxalinone | Oxalyl chloride | Spiro-furoquinoxaline | researchgate.net |

| 3-Hydrazinylquinoxalin-2(1H)-one | Isothiocyanates | Spiro-triazolidinone-quinoxaline | mtieat.org |

| 6-Benzoyl-3-methyl-2(1H)quinoxalinone | 1. Thionyl chloride; 2. Sodium azide | Fused Tetrazolo-quinoxaline | mdpi.com |

Replacement of Carbonyl Oxygen with Sulfur

The conversion of the C2-carbonyl oxygen of the quinoxalinone to a sulfur atom, a process known as thionation, yields the corresponding quinoxaline-2(1H)-thione. These thiones are valuable intermediates for further synthetic modifications, particularly at the sulfur atom.

The most common and direct method for this transformation is the reaction of the quinoxalin-2-one with a thionating agent such as phosphorus pentasulfide (P₂S₅), typically in a high-boiling solvent like dry pyridine. researchgate.net This method is effective for a range of quinoxalinone substrates. nih.gov

An alternative, indirect route involves first converting the quinoxalinone to its 2-chloro-quinoxaline analogue. This intermediate can then be treated with a sulfur nucleophile like thiourea (B124793) in refluxing ethanol (B145695) to produce the desired quinoxaline-2(1H)-thione. nih.gov A similar reaction has been described for the analogous 4-chloro-8-methylquinolin-2(1H)-one, highlighting the general applicability of this approach to related heterocyclic systems. mdpi.com More recent catalyst-free methods have also been developed, such as reacting 2-chloroquinoxalines with N-cyclohexyl dithiocarbamate (B8719985) cyclohexyl ammonium (B1175870) salt. nih.gov

Table 4: Methods for Thionation of Quinoxalin-2-ones

| Method | Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| Direct Thionation | 3-Methyl-2(1H)quinoxalinone | Phosphorus pentasulfide (P₂S₅) / Pyridine | 3-Methyl-1H-quinoxaline-2-thione | researchgate.netnih.gov |

| Indirect Thionation | 2-Chloro-3-alkylquinoxaline | Thiourea / Ethanol | 3-Alkyl-1H-quinoxaline-2-thione | nih.gov |

| Indirect Thionation (Novel) | 2-Chloro-quinoxaline | N-cyclohexyl dithiocarbamate cyclohexyl ammonium salt | Quinoxaline-2(1H)-thione | nih.gov |

Structure Activity Relationship Sar and Molecular Design

Positional and Electronic Effects of Substituents on Biological Potency and Selectivity

The substituents at the C3 and C8 positions significantly influence the molecule's electronic distribution, lipophilicity, and steric profile, which in turn affect its reactivity and ability to bind to specific biological targets.

The chlorine atom at the 8-position of the quinoxalinone ring has a profound impact on the molecule's properties. Halogens like chlorine are electron-withdrawing through induction but can donate electron density through resonance. libretexts.org This dual nature affects the reactivity of the aromatic ring. Generally, halogen substituents deactivate the benzene (B151609) ring towards electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.orgmsu.edu This deactivating effect is due to the strong inductive withdrawal of electrons by the electronegative chlorine atom. docbrown.info

However, the lone pairs of electrons on the chlorine atom can be delocalized into the ring, which directs incoming electrophiles to the ortho and para positions. libretexts.org This electronic effect can be crucial for the molecule's interaction with target enzymes or receptors, influencing the formation of specific bonds or non-covalent interactions.

Furthermore, the addition of a chlorine atom significantly increases the lipophilicity (fat solubility) of the compound. This alteration can enhance the molecule's ability to cross biological membranes, such as the cell membrane, which can be a critical factor for reaching intracellular targets. The increased lipophilicity may also lead to stronger hydrophobic interactions within a receptor's binding pocket.

The methyl group at the 3-position also plays a critical role in defining the molecule's SAR. The methyl group is a small, lipophilic, and electron-donating substituent. Its presence can influence biological activity in several ways:

Steric Effects : The methyl group provides steric bulk, which can either enhance or hinder the binding of the molecule to its target. A favorable interaction occurs when the methyl group fits into a specific hydrophobic pocket within the receptor site.

Electronic Effects : As an electron-donating group, the methyl group can slightly increase the electron density of the quinoxalinone ring system, potentially modulating its reactivity and interaction with electron-deficient areas of a receptor.

Metabolic Stability : The methyl group can influence the metabolic stability of the compound. It may block a site that would otherwise be susceptible to metabolic oxidation, thereby increasing the molecule's half-life.

Studies on related quinoxaline (B1680401) derivatives have shown that a methyl group at this position can be crucial for potent biological activity. For instance, in a series of quinoxaline-1,4-dioxide sulfonamide derivatives, the presence of a methyl group on the quinoxaline moiety was associated with potent antileishmanial activity. mdpi.com Similarly, for certain quinoxaline 1,4-di-N-oxide derivatives with antitubercular activity, the presence of a methyl group at the R2 position (equivalent to C3) was found to be favorable. nih.govmdpi.com

Modifying the quinoxalinone ring system or adding various side chains is a common strategy to optimize biological activity. Structure-activity relationship studies on various quinoxaline derivatives demonstrate that even small changes can lead to significant differences in potency and selectivity.

For example, modifying the benzene ring of a quinoxaline fragment with different substituents has been shown to drastically alter its inhibitory activity against apoptosis signal-regulating kinase 1 (ASK1). nih.gov While the parent compound in this article is not an ASK1 inhibitor, the findings illustrate the principle of how substitutions on the benzene portion of the quinoxalinone core can modulate activity. A study found that introducing dibromo groups resulted in the strongest inhibitory activity, while other substitutions like nitro, difluoro, or dimethyl groups had varied effects. nih.gov

| Compound ID | Substituent on Benzene Ring | IC50 (nM) |

|---|---|---|

| 26e | Dibromo | 30.17 |

| 12e | (S)-4-(1,1,1-trifluoropropane-2-yl) | 46.32 |

| 12d | Cyclopentyl | 49.63 |

| 26b | Dimethyl | ~70 |

| 30 | Benzene ring | ~70 |

| 12c | Cyclobutyl | 117.61 |

| 22, 26a, 26c, 26d, 26f | Nitro, Difluoro, Dichloro, Dibromo, Dimethoxy | 200–700 |

| 12b | Cyclopropyl | 502.46 |

| 12f | (R)-4-(1,1,1-trifluoropropane-2-yl) | 2469.68 |

Furthermore, the side chains attached to the quinoxaline nucleus are another key determinant of activity. nih.gov The nature, length, and functionality of these chains can influence solubility, cell permeability, and binding affinity.

Ligand-Target Recognition and Molecular Interactions

The biological effect of 8-chloro-3-methyl-1H-quinoxalin-2-one is contingent on its ability to recognize and bind to a specific biological target, such as a protein receptor or enzyme. This recognition is governed by a variety of non-covalent interactions.

Non-covalent interactions are crucial for the formation of a stable ligand-receptor complex. mdpi.com The structure of this compound is well-suited to participate in several types of these interactions:

Hydrogen Bonding : The quinoxalinone core contains a hydrogen bond donor (the N-H group at position 1) and a hydrogen bond acceptor (the carbonyl oxygen at position 2). These features allow the molecule to form strong, directional hydrogen bonds with amino acid residues like aspartate, glutamate, serine, or threonine in a protein's active site.

Pi-Pi Stacking : The planar, aromatic quinoxalinone ring system can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. researchgate.net These interactions contribute significantly to the binding affinity.

Hydrophobic Interactions : The methyl group and the chlorinated benzene ring contribute to the molecule's hydrophobicity, promoting favorable interactions with nonpolar regions of a binding pocket.

Halogen Bonding : The chlorine atom can act as a halogen bond donor, forming a favorable interaction with an electron-rich atom (like oxygen or nitrogen) in the receptor site. This type of interaction is increasingly recognized as important in drug design.

| Type of Interaction | Participating Group on Ligand | Potential Interacting Partner on Receptor |

|---|---|---|

| Hydrogen Bond (Donor) | N1-H | Oxygen/Nitrogen atoms (e.g., Asp, Glu, Ser) |

| Hydrogen Bond (Acceptor) | C2=O | Hydrogen bond donors (e.g., Arg, Lys, Ser) |

| Pi-Pi Stacking | Quinoxalinone aromatic ring | Aromatic rings (e.g., Phe, Tyr, Trp) |

| Hydrophobic | 3-Methyl group, Benzene ring | Aliphatic/Aromatic residues (e.g., Val, Leu, Ile) |

| Halogen Bonding | 8-Chloro group | Electron-dense atoms (e.g., Carbonyl oxygen) |

For effective binding, a ligand must have a shape (steric complementarity) and an electronic distribution (electronic complementarity) that are compatible with its target's binding site.

Steric Complementarity : The relatively flat and rigid structure of the quinoxalinone ring is suitable for binding to planar pockets or clefts in proteins. The 3-methyl group adds a specific, localized area of bulk that must be accommodated by the receptor. Its small size allows it to probe small hydrophobic pockets without causing significant steric hindrance. The 8-chloro group is of a similar size to a methyl group and requires a corresponding space in the receptor.

Pharmacophore Elucidation and Lead Optimization Strategies

The quinoxalin-2-one scaffold is a significant pharmacophore that has been the subject of extensive research in medicinal chemistry. portico.org The specific compound, this compound, serves as a foundational structure for the development of various biologically active agents. Understanding its structure-activity relationships (SAR) is crucial for designing more potent and selective molecules.

Pharmacophore modeling and SAR studies on quinoxalin-2-one derivatives have identified several key structural features essential for their biological activities. The core quinoxalin-2-one ring system itself is a primary feature, with specific atoms and groups playing critical roles in molecular interactions with biological targets.

Hydrogen Bonding: The quinoxalin-2-one nucleus contains crucial hydrogen bond donor (HBD) and acceptor (HBA) sites. The lactam moiety, with its N-H group (at position 1) and C=O group (at position 2), is particularly important. The N-H acts as a proton donor, while the carbonyl oxygen serves as a proton acceptor. researchgate.net Studies on related quinoxaline derivatives targeting adenosine (B11128) A3 receptors have confirmed the importance of a strong acidic NH proton donor and a C=O proton acceptor for engaging in hydrogen-bonding interactions with specific amino acid residues in the receptor's binding pocket. researchgate.net

Substituents on the Benzene Ring: The position and nature of substituents on the fused benzene ring significantly modulate the activity of quinoxalin-2-one analogs. The presence of the chloro group at the C-8 position in this compound is a key feature. In studies of related 1,2,4-triazolo[4,3-a]quinoxalin-1-one derivatives, an 8-chloro substitution, particularly when combined with other groups like a 6-nitro group, resulted in high binding affinity for adenosine A1 and A3 receptors. researchgate.net This indicates that electron-withdrawing groups at this position can be beneficial for anchoring the ligand within the receptor binding site.

Substituents at the C-3 Position: The methyl group at the C-3 position also influences the molecule's biological profile. Modifications at this position are a common strategy in the design of quinoxalin-2-one analogs. For instance, attaching hydrogen bond donor and acceptor groups at the C-3 position of the quinoxalin-2-one ring has been a successful strategy for enhancing antagonist activity at the α‐amino‐3‐hydroxy‐5‐methyl‐4‐isoxazolepropionic acid (AMPA) receptor. researchgate.net

Based on the elucidated pharmacophoric features, medicinal chemists have employed rational design strategies to synthesize novel analogs of this compound with improved or novel biological activities. These strategies often involve bioisosteric replacement, substituent modification, and scaffold hopping.

A primary approach involves the modification of the substituent at the N-1 position. The synthesis of 1-substituted 3-methyl-2(1H)-quinoxalinones can be achieved by reacting the parent compound with various alkyl, benzyl, or arenesulfonyl halides. pharmacophorejournal.com This allows for the exploration of the chemical space around the N-1 position to optimize interactions with target proteins.

Another key strategy focuses on modifying the C-3 position. While the parent compound features a methyl group, other analogs have been synthesized by introducing different functionalities. For example, starting from 3-hydrazino quinoxalin-2(1H)one, a series of Schiff's bases were synthesized by reacting it with various aromatic aldehydes. nih.gov This introduces a larger, more complex substituent at the C-3 position, which can lead to new interactions and biological activities, such as COX-2 inhibition. nih.gov

The synthesis of analogs often begins with the condensation of a substituted o-phenylenediamine (B120857) with an α-keto acid or its ester, a foundational method for creating the quinoxalin-2-one core. researchgate.net For this compound, the synthesis would typically involve the reaction of 3-chloro-1,2-diaminobenzene with pyruvic acid or a pyruvate (B1213749) derivative.

The table below summarizes the design strategies and observed outcomes for analogs based on the broader quinoxalin-2-one scaffold, which are applicable to the rational design of this compound derivatives.

| Modification Position | Modification Strategy | Rationale | Resulting Activity/Observed Outcome | Reference |

|---|---|---|---|---|

| C-8 | Introduction of a chloro group | Enhance binding affinity through electronic and steric effects. | High affinity for adenosine A1 and A3 receptors in related triazoloquinoxalinone analogs. | researchgate.net |

| N-1 | Alkylation or acylation | Explore steric limits and introduce new interaction points. | Generation of derivatives with diverse pharmacological profiles. | pharmacophorejournal.com |

| C-3 | Attachment of hydrazinylcarboxamide or Schiff's base moieties | Introduce additional hydrogen bond donors and acceptors. | Enhanced anticonvulsant activity (AMPA receptor antagonists) and COX-2/LDHA inhibition. | researchgate.netnih.gov |

| Benzene Ring | Introduction of a nitro group (e.g., at C-6) in conjunction with 8-chloro | Modulate electronic properties and optimize receptor fit. | Potent and selective adenosine receptor antagonists. | researchgate.net |

These examples demonstrate a clear rationale in the design process: specific structural modifications on the this compound template are made to probe and optimize interactions with biological targets, leading to the development of novel therapeutic candidates. researchgate.netnih.gov

Computational Chemistry and in Silico Methodologies

Molecular Docking Simulations for Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. For quinoxalin-2-one derivatives, docking simulations are instrumental in predicting their binding affinity and interaction with protein targets, which is a critical step in assessing their therapeutic potential.

While specific docking studies for 8-chloro-3-methyl-1H-quinoxalin-2-one are not extensively detailed in the available literature, the binding modes of the broader quinoxalin-2-one class have been investigated against various biological targets. These studies reveal common interaction patterns that are foundational to their biological activity. nih.govnih.gov

The quinoxalin-2-one scaffold typically engages in multiple key interactions within protein binding sites. aalto.fi Hydrogen bonds are commonly formed via the lactam moiety (the N-H group and the carbonyl C=O group). nih.gov The fused aromatic ring system frequently participates in π–π stacking or hydrophobic interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. nih.govnih.gov

For this compound, it is predicted that the N1-H and C2=O groups would act as hydrogen bond donor and acceptor, respectively. The methyl group at the C3 position can form favorable van der Waals or hydrophobic interactions. The chlorine atom at the C8 position, being an electron-withdrawing and lipophilic group, can significantly influence the molecule's orientation and affinity. It may form specific halogen bonds or engage in hydrophobic interactions, potentially enhancing binding potency.

Table 1: Predicted Ligand-Protein Interactions for the Quinoxalin-2-one Scaffold

| Interaction Type | Molecular Feature | Potential Interacting Residues |

|---|---|---|

| Hydrogen Bond (Donor) | N1-H of quinoxalinone ring | Asp, Glu, Ser, Thr |

| Hydrogen Bond (Acceptor) | C2=O of quinoxalinone ring | Arg, Lys, Tyr, Asn, Gln |

| π–π Stacking | Fused aromatic rings | Tyr, Phe, Trp, His |

| Hydrophobic/van der Waals | Methyl group, Benzene (B151609) ring | Ala, Val, Leu, Ile, Met |

| Halogen Bond | 8-Chloro substituent | Carbonyl oxygen, electron-rich residues |

Quinoxaline (B1680401) derivatives have been investigated as inhibitors for a range of protein families, often targeting well-defined binding pockets. nih.gov A primary target for many kinase inhibitors is the ATP-binding pocket, a highly conserved region where the molecule competes with the endogenous ligand, adenosine (B11128) triphosphate (ATP). The quinoxalin-2-one scaffold is well-suited to occupy this pocket, with its heterocyclic rings mimicking the adenine (B156593) part of ATP. nih.gov

In addition to orthosteric sites like the ATP-binding pocket, allosteric sites represent another important target. nih.gov Allosteric modulators bind to a site on the protein distinct from the primary active site, inducing a conformational change that alters the protein's activity. nih.gov While specific studies identifying this compound as an allosteric modulator are not prominent, the structural diversity of the quinoxaline family makes them plausible candidates for binding to such cryptic or extrahelical pockets on various receptors. nih.govnih.gov Molecular docking simulations are a key tool for identifying these potential alternative binding sites. nih.gov

Quantum Mechanical and Molecular Mechanics Calculations

Quantum mechanical (QM) and molecular mechanics (MM) calculations provide fundamental insights into the intrinsic properties of a molecule. QM methods, such as Density Functional Theory (DFT), are used to describe the electronic structure, while MM methods are used for conformational analysis of larger systems. jmaterenvironsci.commdpi.com

Theoretical studies on the parent structure, 3-methylquinoxalin-2(1H)-one, using DFT methods (B3LYP/6-31G(d,p) level) have elucidated its electronic properties. jmaterenvironsci.comresearchgate.net These calculations determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability. A smaller gap suggests the molecule is more polarizable and reactive. jmaterenvironsci.commdpi.com

For 3-methylquinoxalin-2(1H)-one, these calculations reveal a strong polarization between the heterocyclic and aromatic rings, which dictates its reactivity. jmaterenvironsci.com The introduction of an 8-chloro substituent, an electron-withdrawing group, is expected to further influence these properties. It would likely lower the energies of both the HOMO and LUMO, potentially altering the HOMO-LUMO gap and thus modifying the molecule's kinetic stability and reactivity profile. Other calculated parameters like atomic charges, electrostatic potentials, and dipole moments also provide a detailed map of the molecule's reactivity towards biological targets. jmaterenvironsci.comresearchgate.net

Table 2: Calculated Electronic Properties for 3-Methylquinoxalin-2(1H)-one

| Parameter | Description | Calculated Value (Hartree) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.224 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.065 |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 0.159 |

Data derived from studies on the 3-methyl derivative, which serves as a proxy for the core structure. jmaterenvironsci.com

Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule. For this compound, the fused quinoxalin-2-one ring system is largely planar. researchgate.net Quantum chemical calculations are used to optimize the molecular geometry to find the lowest energy conformation. jmaterenvironsci.com This optimized structure is crucial for accurate molecular docking simulations, as the ligand's conformation significantly impacts its binding to a receptor. The stability of the molecule is inherently linked to its electronic structure, with a larger HOMO-LUMO gap generally indicating higher stability. jmaterenvironsci.com

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

In silico ADMET prediction is a vital component of early-stage drug discovery, used to forecast the pharmacokinetic and toxicological properties of a compound. nih.govmdpi.com Various computational models and web servers, such as pK-CSM and ProTox-II, are used to estimate these properties based on the molecule's structure. nih.govresearchgate.net For quinoxalinone derivatives, these predictions help to identify candidates with favorable drug-like properties and flag potential liabilities. nih.gov

A comprehensive ADMET profile for a molecule like this compound would include predictions for properties such as aqueous solubility, human intestinal absorption (HIA), Caco-2 cell permeability, blood-brain barrier (BBB) penetration, metabolism by cytochrome P450 enzymes, and various toxicity endpoints like hepatotoxicity and mutagenicity. nih.govresearchgate.net The presence of the chloro and methyl groups would be expected to increase lipophilicity, which could enhance membrane permeability and absorption but might also increase metabolic susceptibility and potential toxicity.

Table 3: Representative In Silico ADMET Profile for a Quinoxalinone Derivative

| Parameter | Property | Predicted Value/Outcome | Significance |

|---|---|---|---|

| Absorption | Water Solubility | Moderately Soluble | Affects bioavailability |

| Caco-2 Permeability | High | Indicator of intestinal absorption | |

| Human Intestinal Absorption | > 90% | High oral bioavailability predicted | |

| Distribution | BBB Permeability | Low | Reduced potential for CNS side effects |

| P-glycoprotein Substrate | No | Less susceptible to efflux pumps | |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No | Lower risk of drug-drug interactions | |

| Excretion | Total Clearance | Low | Longer half-life expected |

| Toxicity | AMES Toxicity (Mutagenicity) | No | Low risk of being mutagenic |

| Hepatotoxicity | No | Low risk of liver damage |

This table presents a typical predictive profile for related quinoxalinone structures as found in the literature; specific values for this compound would require dedicated calculation. nih.gov

Scientific literature often investigates classes of compounds or derivatives with significant biological activity, and it appears that this specific molecule has not been the individual subject of published research concerning its pharmacokinetic profile or metabolic pathways through computational methods.

Therefore, the detailed data required to populate the sections on the assessment of pharmacokinetic profiles and the prediction of potential metabolic pathways for this compound could not be located.

Preclinical Pharmacological Investigations and Mechanisms of Action

Anticancer Research Avenues

The quinoxaline (B1680401) core is a recognized privileged scaffold in medicinal chemistry, known for its presence in various biologically active molecules. nih.gov Derivatives of this structure, particularly those based on the 3-methyl-1H-quinoxalin-2-one framework, have been a focal point of anticancer research due to their ability to interact with multiple targets implicated in tumorigenesis and progression.

The foundational assessment of any potential anticancer agent involves evaluating its ability to inhibit the growth of and kill cancer cells. Derivatives based on the 3-methylquinoxaline scaffold have been subjected to numerous in vitro cytotoxicity assays against a panel of human cancer cell lines. These studies consistently demonstrate the potent antiproliferative effects of this class of compounds.

For instance, various quinoxaline derivatives have shown significant cytotoxic activity against liver (HepG-2), breast (MCF-7), and colon (HCT-116) cancer cell lines. ekb.egrsc.org In comparative studies, certain quinoxalin-2(1H)-one derivatives exhibited superior potency to the standard chemotherapeutic drug doxorubicin. rsc.org The cytotoxic efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency. Research has highlighted that modifications on the quinoxaline ring, such as the introduction of a chloro group, can significantly influence this activity. ekb.eg

| Compound Type | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

|---|---|---|---|---|

| 6-Chloroquinoxaline Derivative | MCF-7 (Breast) | 5.11 | Doxorubicin | 7.43 |

| HCT-116 (Colon) | 6.18 | 9.27 | ||

| HepG-2 (Liver) | 4.50 | 8.29 | ||

| 3-Vinyl-quinoxalin-2(1H)-one Derivative | H460 (Lung) | Data Not Specified | TKI258 | Data Not Specified |

| Hela229 (Cervical) | Data Not Specified | Data Not Specified |

Data in this table is compiled from studies on various quinoxaline derivatives and is intended to be representative of the scaffold's potential. ekb.egrsc.orgnih.gov

A primary mechanism through which quinoxaline derivatives exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs). These enzymes are crucial for cell signaling pathways that control cell growth, proliferation, and angiogenesis. Dysregulation of RTKs is a hallmark of many cancers.

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Quinoxalin-2(1H)-one derivatives have been specifically designed and synthesized as potent VEGFR-2 inhibitors. rsc.orgnih.gov Molecular docking studies have confirmed that these compounds can effectively bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation. rsc.org One study identified a 3-methylquinoxaline-based derivative as a highly potent VEGFR-2 inhibitor with an IC₅₀ value of 2.7 nM. rsc.org

FGFR1: The Fibroblast Growth Factor Receptor 1 (FGFR1) is another RTK implicated in various cancers. Utilizing lead compounds like TKI258, researchers have developed 3-vinyl-quinoxalin-2(1H)-one derivatives that show significant inhibitory activity against FGFR1. nih.gov

EGFR: The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy. The quinoxalinone core has been explored as a novel scaffold for developing EGFR kinase inhibitors, with some derivatives showing inhibitory effects on both wild-type and mutant forms of the receptor. cmu.ac.th

Beyond RTKs, the anticancer activity of the quinoxalinone scaffold extends to the inhibition of other critical enzymes involved in cancer cell metabolism and inflammation.

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that plays a significant role in inflammation and has been linked to the development and progression of several cancers, including colorectal cancer. nih.gov Studies have shown that certain quinoxalinone derivatives can act as effective COX-2 inhibitors, thereby interfering with the pro-carcinogenic pathways mediated by its products, such as prostaglandins. nih.gov

Lactate Dehydrogenase A (LDHA): Cancer cells often exhibit altered metabolism, characterized by a reliance on aerobic glycolysis (the "Warburg effect"). LDHA is a key enzyme in this process, converting pyruvate (B1213749) to lactate. The suppression of LDHA is considered a viable anticancer strategy. nih.gov Research into quinoxalinone derivatives has identified their potential to inhibit LDHA, thus targeting the metabolic adaptations of tumor cells. nih.gov

A crucial outcome of targeting key cancer pathways is the inhibition of cell proliferation and the induction of programmed cell death, or apoptosis. Quinoxaline-based compounds have been shown to effectively induce apoptosis in cancer cells. tandfonline.comnih.gov

Mechanistic studies have revealed that these compounds can arrest the cell cycle, often at the S phase, preventing DNA replication and cell division. nih.gov The induction of apoptosis is mediated through the modulation of key regulatory proteins. For example, treatment with quinoxaline derivatives has been shown to upregulate pro-apoptotic proteins like p53, caspase-3, caspase-8, and Bax, while simultaneously downregulating the anti-apoptotic protein Bcl-2. nih.govrsc.orgtandfonline.com The activation of caspases, which are the executioner enzymes of apoptosis, is a definitive indicator of this cell death pathway. nih.gov

The Wnt/β-catenin and PI3K/Akt signaling pathways are fundamental cascades that regulate cell fate, proliferation, and survival. Their aberrant activation is a common event in many human cancers, particularly colorectal cancer. nih.gov

Preclinical evidence suggests that the anticancer effects of certain quinoxalinone-based inhibitors are, in part, due to their ability to interfere with these critical pathways. For example, the antitumor effects of some COX-2 inhibitors with a quinoxalinone structure have been attributed to their capacity to inactivate the PI3K and Wnt signaling pathways, which normally protect neoplastic cells from apoptosis. nih.gov Targeting these pathways can disrupt the complex signaling network that sustains tumor growth and survival. nih.gov

Anti-Infective Research and Antimicrobial Spectrum

In addition to their anticancer properties, quinoxaline derivatives have long been recognized for their broad-spectrum antimicrobial activity. nih.gov The core structure is found in several antibiotics. nih.gov Research has demonstrated that compounds featuring the quinoxalinone scaffold possess significant antibacterial and antifungal properties. researchgate.netmdpi.com

Derivatives have been synthesized and screened against various pathogens. For instance, studies on 2,3-disubstituted quinoxalines showed significant activity against bacterial species such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov The antimicrobial efficacy is highly dependent on the specific substitutions on the quinoxaline ring, indicating that this scaffold can be fine-tuned to optimize activity against different microbial strains. nih.gov

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

While the broader class of quinoxaline derivatives has been extensively studied for antibacterial properties, specific data detailing the activity of 8-chloro-3-methyl-1H-quinoxalin-2-one against a wide panel of bacterial strains is not extensively documented in the available literature. However, studies on related quinoxalinone structures provide context for the potential activity of this class of compounds.

Research into various quinoxalinone derivatives has demonstrated activity against both Gram-positive and Gram-negative bacteria. scispace.com For instance, certain symmetrically disubstituted quinoxalines have shown significant antibacterial effects. nih.gov Specifically, studies have reported activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov While these findings relate to the broader quinoxaline family, they underscore the potential of the core scaffold in antibacterial research. Without direct testing of this compound, its specific spectrum of activity against strains such as Pseudomonas aeruginosa, Proteus vulgaris, Klebsiella pneumoniae, Enterococcus faecalis, and Bacteroides fragilis remains undetermined.

Antifungal Efficacy

The antifungal potential of the quinoxaline nucleus is a subject of ongoing research, with various derivatives showing promise. sapub.org For example, certain synthesized quinoxaline compounds have demonstrated considerable antifungal activity against Candida albicans and Aspergillus flavus. semanticscholar.orgnih.gov A study focusing on novel quinoxaline-2-oxyacetate hydrazide derivatives reported significant inhibitory activity against several pathogenic fungi, including Botrytis cinerea and Gibberella zeae. mdpi.com However, specific data on the antifungal efficacy of this compound against Candida albicans is not detailed in the currently available scientific literature.

Antitubercular Activity against Mycobacterium Strains

Quinoxaline derivatives have emerged as a promising scaffold for the development of new antituberculosis drugs. nih.govscispace.com Specifically, quinoxaline 1,4-di-N-oxide derivatives have shown excellent activity against resistant and multiresistant strains of Mycobacterium tuberculosis in vitro. scispace.com One study highlighted that a methyl group at the 3-position and a halogen atom on the benzene (B151609) ring are favorable for antitubercular activity. scispace.com For instance, ethyl 7-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide was found to be active in reducing CFU counts in infected mice and was also effective against nonreplicating persistent bacteria. nih.gov While this demonstrates the potential of chloro-methyl-quinoxaline structures, direct experimental data on the minimum inhibitory concentration (MIC) and specific activity of this compound against Mycobacterium strains are not available in the reviewed literature. jocpr.comjocpr.comnih.gov

Antiviral Research

The antiviral properties of quinoxaline derivatives have been investigated against a range of viruses. nih.gov Some derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), suggesting potential anti-HIV activity. sapub.orgbohrium.com Research on nih.govresearchgate.netmdpi.comtriazolo[4,3-a]quinoxaline derivatives has shown that certain compounds, such as 1-(4-chloro-8-methyl nih.govresearchgate.netmdpi.comtriazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea (B124793), exhibit activity against Herpes Simplex Virus (HSV-1). nih.gov However, a comprehensive evaluation of this compound for its inhibitory effects on HIV-1 Reverse Transcriptase, HSV-1, Cytomegalovirus, or Varicella-Zoster Virus has not been reported in the accessible scientific literature.

Other Therapeutic Explorations

Anti-Inflammatory Properties

The quinoxalinone core is recognized as a promising scaffold for developing new anti-inflammatory agents. bohrium.com Numerous quinoxaline derivatives have been synthesized and investigated for their anti-inflammatory effects. mdpi.com The general findings suggest that the quinoxaline nucleus is a viable starting point for designing compounds with anti-inflammatory potential. semanticscholar.org Despite the recognized potential of this chemical family, specific studies detailing the anti-inflammatory properties of this compound, including its mechanisms of action (e.g., COX inhibition), are not present in the reviewed literature.

Potential as Antithrombotic Agents

Several quinoxalinone derivatives have been patented and investigated for their potential as antithrombotic agents. sapub.org The chemical structure is considered a viable backbone for the development of molecules that can interfere with thrombosis pathways. While the general class of quinoxalinones has been explored in this therapeutic area, specific preclinical data evaluating the antithrombotic potential of this compound is not available in the public domain literature.

Modulation of Neurological Receptors (e.g., Glycine (B1666218)/NMDA Receptor Antagonism)

Currently, there is a lack of specific preclinical research data on the direct interaction of this compound with glycine or N-methyl-D-aspartate (NMDA) receptors. However, the broader class of quinoxaline derivatives has been a subject of investigation in the context of neurological receptor modulation.

Quinoxaline derivatives, as a structural class, have been identified as antagonists of the NMDA receptor-associated glycine sites. Studies have shown that certain quinoxaline compounds can inhibit the binding of glycine to these sites with micromolar affinities. This antagonistic activity at the glycine co-agonist site of the NMDA receptor is a known mechanism for modulating glutamatergic neurotransmission. While these findings establish a precedent for the quinoxaline scaffold, further research is required to determine if this compound exhibits similar properties and to what extent the specific substitutions of a chloro group at the 8-position and a methyl group at the 3-position influence its affinity and efficacy at these neurological receptors.

Enzyme Modulation (e.g., Aldose Reductase)

Significant preclinical research has been focused on the quinoxalin-2(1H)-one scaffold as a source of potent inhibitors for the enzyme aldose reductase. This enzyme is a key component of the polyol pathway, which becomes particularly active during hyperglycemic conditions. By catalyzing the reduction of glucose to sorbitol, aldose reductase is implicated in the pathogenesis of diabetic complications. Therefore, its inhibition is a therapeutic strategy for mitigating such conditions.

While specific inhibitory data for this compound is not extensively documented, numerous studies on related quinoxalinone derivatives have demonstrated significant aldose reductase inhibitory activity, with IC50 values often in the low nanomolar to micromolar range. nih.gov The structure-activity relationship (SAR) studies within this class of compounds indicate that the nature and position of substituents on the quinoxaline ring play a crucial role in determining the inhibitory potency and selectivity. nih.govresearchgate.net

For instance, research has shown that derivatives with a C3-phenethyl side chain and a C6-NO2 group exhibit enhanced inhibitory activity. nih.gov Another study highlighted that compounds with an 8-nitro group displayed significant activity, with IC50 values ranging from 1.54 to 18.17 μM. nih.gov The most potent compound in that series, 6,7-dichloro-5,8-dinitro-3-phenoxyquinoxalin-2(1H)-one, had an IC50 value of 1.54 μM. nih.gov Furthermore, a series of 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives were found to be potent and selective aldose reductase inhibitors. nih.gov

The inhibitory mechanism of these quinoxalinone derivatives is believed to involve their binding to the active site of the aldose reductase enzyme, thereby preventing the substrate (glucose) from binding and being converted to sorbitol. atlantis-press.com Molecular docking studies have been employed to understand the binding modes of these inhibitors within the enzyme's active site, further guiding the design of more potent and selective compounds. atlantis-press.com

The following table summarizes the aldose reductase inhibitory activity of several quinoxalin-2(1H)-one derivatives, illustrating the potential of this chemical class as enzyme modulators.

| Compound Name | IC50 (μM) | Reference |

| Compound 15a (bearing a C3-phenethyl side chain) | 0.143 | nih.gov |

| 6,7-dichloro-5,8-dinitro-3-phenoxyquinoxalin-2(1H)-one (7e) | 1.54 | nih.gov |

| 2-(4-(4-bromo-2-fluorobenzyl)-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid (6g) | 0.091 | nih.gov |

| Quinoxalinone derivative 13d | 0.107 | sapub.org |

Q & A

Q. What are the optimized synthetic routes for 8-chloro-3-methyl-1H-quinoxalin-2-one, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves alkylation or halogenation of quinoxalin-2-one precursors. For example, alkylation of 3-phenylquinoxalin-2(1H)-one with benzyl chloride or allyl bromide under basic conditions (e.g., K₂CO₃ in DMF with tetra--butylammonium bromide as a catalyst) achieves N-substitution . To optimize yield:

Q. How is the crystal structure of this compound characterized, and what parameters are critical for accurate refinement?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data Collection: Use a Bruker APEX2 diffractometer with Mo-Kα radiation ( Å) at 100–193 K to minimize thermal motion .

- Refinement: Employ full-matrix least-squares refinement on , with factors < 0.05 and < 0.12 for high accuracy. Dihedral angles between substituents (e.g., methyl and quinoxaline rings) should be reported to confirm steric effects .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer: Based on GHS classification (Category 4 for acute toxicity via oral, dermal, and inhalation routes):

- PPE: Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods for weighing and synthesis to avoid aerosol formation .

- Emergency Protocols: Maintain access to eyewash stations and emergency showers. Spills should be neutralized with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of this compound derivatives?

Methodological Answer: Contradictions often arise from variations in assay conditions or structural analogs. To address this:

- Standardization: Replicate assays using identical cell lines (e.g., HeLa or HEK293) and inhibitor concentrations.

- SAR Studies: Compare substituent effects (e.g., chloro vs. methoxy groups) on activity .

- Meta-Analysis: Cross-reference data from peer-reviewed studies (e.g., antimicrobial IC₅₀ values) to identify outliers .

Q. What computational approaches are effective in predicting the regioselectivity of electrophilic substitutions on this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density and Fukui indices to identify reactive sites:

Q. How can researchers address challenges in regioselectivity during derivatization of this compound?

Methodological Answer: Regioselectivity issues arise from competing reaction pathways. Mitigation strategies include:

- Directed Metalation: Use lithiation (e.g., LDA at −78°C) to deprotonate specific positions, followed by trapping with electrophiles .

- Protecting Groups: Temporarily block reactive sites (e.g., methoxymethyl groups) to direct substitution to desired positions .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing dose-response relationships in biological assays involving this compound?

Methodological Answer:

- Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., ) using software like GraphPad Prism.

- Outlier Detection: Apply Grubbs’ test () to exclude anomalous data points .

Q. How should researchers design experiments to validate the stability of this compound under physiological conditions?

Methodological Answer:

- Accelerated Stability Testing: Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC with a C18 column (UV detection at 254 nm) .

- Mass Balance: Quantify parent compound and degradation products using LC-MS to confirm hydrolytic or oxidative pathways .

Advanced Methodological Challenges

Q. What strategies can mitigate crystallographic disorder in this compound derivatives?

Methodological Answer:

- Crystal Growth: Optimize solvent evaporation rates (e.g., slow diffusion of hexane into DCM solutions) to obtain high-quality crystals.

- Refinement Tools: Use SHELXL’s PART instruction to model disordered atoms with occupancy constraints .

Q. How can in silico docking studies improve the design of this compound-based enzyme inhibitors?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.